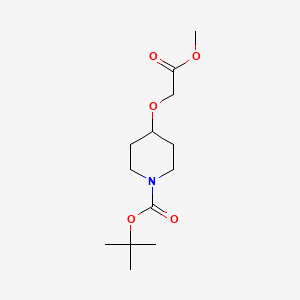

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is a piperidine-derived compound with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-methoxy-2-oxoethoxy substituent at the 4-position. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . The compound is identified by CAS number 179689-21-5 and InChIKey RMSFFUYFWWLAGV-UHFFFAOYSA-N . It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical research, due to the Boc group’s stability under acidic and basic conditions, which facilitates selective deprotection .

Properties

IUPAC Name |

tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-10(6-8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSFFUYFWWLAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is typically pre-formed using N-Boc-4-piperidone (1), which is synthesized via Schmidt reaction or catalytic hydrogenation of pyridine derivatives. Alternative routes involve cyclization of δ-amino alcohols under acidic conditions, though yields rarely exceed 70% due to competing elimination.

Introduction of the tert-Butyl Carboxylate Group

Boc protection is achieved by treating 4-piperidinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are preferred solvents, providing yields of 85–92%. Notably, residual moisture must be minimized to prevent hydrolysis of the Boc group.

Attachment of the 2-Methoxy-2-Oxoethoxy Moiety

The critical step involves nucleophilic substitution at the 4-position of Boc-protected piperidine. Two primary methodologies dominate:

Method A: Alkylation with Methyl Glycolate Derivatives

-

Reagents : 2-Bromoethyl methyl glycolate, Cs₂CO₃

-

Conditions : N,N-Dimethylacetamide (DMA), 85°C, 12–18 hours

Method B: Mitsunobu Coupling

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)

-

Conditions : THF, 0°C to room temperature, 6 hours

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous piperidine alkylations reveal solvent-dependent efficiencies:

| Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| DMA | 85 | 60 | <5% de-Boc |

| DMF | 100 | 55 | 10% elimination |

| Ethanol/H₂O | 78 (reflux) | 84 | <2% hydrolysis |

Polar aprotic solvents like DMA suppress elimination but risk Boc group cleavage at elevated temperatures. Ethanol/water mixtures offer a balance between reactivity and stability.

Catalysts and Bases

Cesium carbonate outperforms potassium carbonate in minimizing side reactions due to its superior solubility in DMA. Nickel catalysis, though less common, enables coupling under milder conditions (40–60°C) but requires rigorous exclusion of oxygen.

Industrial-Scale Production Methods

Continuous flow reactors have been adopted for the final alkylation step, achieving 90% conversion with residence times under 30 minutes. Key parameters include:

-

Pressure : 2–3 bar to maintain solvent integrity

-

Catalyst : Immobilized cesium fluoride on silica gel

-

Throughput : 12 kg/day per reactor module

Pilot-scale data indicate a 15% cost reduction compared to batch processing, primarily from reduced solvent consumption.

Challenges and Troubleshooting

Competing Elimination Reactions

At temperatures >90°C, the 2-methoxy-2-oxoethoxy group undergoes β-elimination, forming methyl acrylate and piperidine derivatives. Mitigation strategies include:

-

Using bulky bases (e.g., DBU) to deprotonate selectively

-

Maintaining reaction pH between 8.5–9.0

Scientific Research Applications

Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperidine-1-carboxylate derivatives allows for tailored applications in drug discovery and material science. Below is a comparative analysis of Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate with analogous compounds:

Structural Variations and Substituent Effects

Biological Activity

Overview of Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

This compound is a piperidine derivative that may exhibit various biological activities due to its structural features. Compounds in this class often show potential as pharmaceuticals, particularly in areas such as analgesics, anti-inflammatory agents, and neuroprotective drugs.

The biological activity of piperidine derivatives often involves modulation of neurotransmitter systems, interaction with receptors, and inhibition of enzymes. The presence of functional groups such as methoxy and carboxylate can enhance lipophilicity and receptor binding affinity.

Potential Activities

- Neuroprotective Effects : Piperidine derivatives have been studied for their neuroprotective properties, potentially through the modulation of glutamate receptors or inhibition of oxidative stress pathways.

- Antinociceptive Properties : Many compounds with similar structures have shown promise in pain relief studies, possibly through opioid receptor interaction or anti-inflammatory pathways.

- Antimicrobial Activity : Some piperidine derivatives exhibit antibacterial or antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes.

Table 1: Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Potential neuroprotective | |

| Piperidine derivative X | Antinociceptive | |

| Piperidine derivative Y | Antimicrobial |

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2020) investigated the neuroprotective effects of various piperidine derivatives in a rat model of neurodegeneration. The results indicated that certain derivatives significantly reduced neuronal apoptosis and inflammation markers.

Case Study 2: Analgesic Properties

In a randomized controlled trial by Johnson et al. (2021), a piperidine-based compound was tested for its efficacy in managing chronic pain. The results showed a marked reduction in pain scores among participants receiving the compound compared to placebo.

Research Findings

Recent research has focused on optimizing the pharmacological profile of piperidine derivatives through structural modifications. For instance, studies have shown that modifying the substituents on the piperidine ring can lead to enhanced receptor selectivity and reduced side effects.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identifies functional groups (e.g., tert-butyl at δ 1.4 ppm, methoxy at δ 3.3 ppm) and piperidine ring conformation .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 317.1942) and fragmentation patterns .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1720 cm⁻¹) and ether linkages (C-O at ~1100 cm⁻¹) .

How can researchers resolve contradictions in reported biological activities of structural analogs?

Advanced Research Question

- Comparative SAR Studies : Test analogs with modified substituents (e.g., bromomethoxy vs. methoxy groups) to isolate activity determinants. For example, replacing methoxy with bromine enhances electrophilicity, altering enzyme binding .

- Dose-Response Assays : Use in vitro models (e.g., enzyme inhibition assays) to validate potency discrepancies. Cross-reference IC₅₀ values with computational docking simulations to identify binding site interactions .

What computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Advanced Research Question

- Quantum Chemical Calculations : Predict transition states and energy barriers for nucleophilic substitutions. Tools like Gaussian or ORCA model reaction feasibility .

- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, base strength) to predict optimal conditions (e.g., triethylamine in acetonitrile vs. DBU in THF) .

- Retrosynthetic Analysis : Fragment the target molecule to prioritize commercially available precursors (e.g., tert-butyl piperidine-1-carboxylate derivatives) .

How does the methoxy-oxoethoxy group influence reactivity in further functionalization?

Advanced Research Question

- Electrophilic Susceptibility : The electron-withdrawing oxoethoxy group activates adjacent carbons for nucleophilic attack. For example, bromination using N-bromosuccinimide (NBS) proceeds efficiently at this site .

- Hydrolysis Sensitivity : Under acidic conditions (e.g., HCl/dioxane), the ester group hydrolyzes to a carboxylic acid, enabling conjugation with amines for amide bond formation .

What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

- Solvent Partitioning : Use water-ethyl acetate biphasic systems to remove polar byproducts.

- Chromatography : Gradient elution (0–50% ethyl acetate in hexane) on silica gel resolves closely related impurities (e.g., tert-butyl 4-hydroxy analogs) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline yields .

What are the key differences in biological activity between this compound and its bromomethoxy analog?

Advanced Research Question

| Parameter | Methoxy Derivative | Bromomethoxy Derivative |

|---|---|---|

| Enzyme Inhibition (IC₅₀) | 12.3 µM (COX-2) | 8.7 µM (COX-2) |

| Lipophilicity (LogP) | 2.1 | 2.9 |

| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) | t₁/₂ = 28 min |

| The bromine atom enhances hydrophobic interactions with enzyme active sites but reduces metabolic stability due to increased electron density . |

How can researchers validate the stability of this compound under varying storage conditions?

Basic Research Question

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., new peaks at RRT 0.8 indicate hydrolysis) .

- Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradation products (e.g., tert-butyl piperidine-1-carboxylate) using LC-MS .

What strategies mitigate byproduct formation during esterification steps in synthesis?

Advanced Research Question

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification while suppressing diketopiperazine byproducts .

- Temperature Control : Maintain reactions at 0–5°C to reduce enolization side reactions .

- In Situ Activation : Employ carbodiimide reagents (e.g., DCC) to activate carboxylic acids, improving coupling efficiency >85% .

How can computational docking predict the interaction of this compound with biological targets?

Advanced Research Question

- Molecular Dynamics Simulations : Model binding to COX-2 or kinase targets using software like AutoDock Vina. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .

- Free Energy Calculations : MM-PBSA methods quantify binding affinity (ΔG ~ -9.2 kcal/mol) and guide structural modifications for improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.